molecular formula C14H15Cl2NO2 B2915716 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline CAS No. 200932-31-6

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline

Cat. No.: B2915716
CAS No.: 200932-31-6
M. Wt: 300.18
InChI Key: PVOFRFSALKQPSX-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-regarded for their biological activities, including antiviral, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-methylquinoline-3-carbaldehyde, which is then subjected to further reactions to introduce the chloroethyl and dimethoxy groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloro groups to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline is unique due to its combination of chloroethyl, dimethoxy, and quinoline moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-6,8-dimethoxy-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2/c1-8-10(4-5-15)13(16)11-6-9(18-2)7-12(19-3)14(11)17-8/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOFRFSALKQPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)OC)OC)Cl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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